

What is the molecular weight of Fmoc-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Ser-Obzl*

Cat. No.: *B1337303*

[Get Quote](#)

In-Depth Technical Guide: Fmoc-Ser(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of N- α -(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine, commonly abbreviated as Fmoc-Ser(Bzl)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), widely utilized in the development of therapeutic peptides and other complex biomolecules.

Core Properties of Fmoc-Ser(Bzl)-OH

Fmoc-Ser(Bzl)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a base-labile Fmoc group, and the side-chain hydroxyl group is protected by an acid-labile benzyl (Bzl) group. This orthogonal protection scheme is fundamental to modern Fmoc-based peptide synthesis strategies.

Molecular Weight and Formula

The precise molecular weight of a compound is crucial for accurate reagent measurement and reaction stoichiometry in chemical synthesis. The molecular formula for Fmoc-Ser(Bzl)-OH is $C_{25}H_{23}NO_5$. The molecular weight can be calculated by summing the atomic weights of its constituent atoms.

A detailed breakdown of the molecular weight calculation is provided in the table below.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	25	12.011	300.275
Hydrogen	H	23	1.008	23.184
Nitrogen	N	1	14.007	14.007
Oxygen	O	5	15.999	79.995
Total	417.461			

Note: Atomic weights are based on IUPAC standard atomic weights.

The calculated molecular weight is approximately 417.46 g/mol . Commercially available Fmoc-Ser(Bzl)-OH typically has a reported molecular weight of around 417.45 g/mol or 417.5 g/mol .

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(Bzl)-OH is a standard reagent for incorporating a protected serine residue into a growing peptide chain during Fmoc-based SPPS. The workflow involves sequential steps of deprotection, coupling, and washing.

```
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Nodes Resin [label="Resin Support"]; Swell [label="Swell Resin\n(e.g., in DMF)"];
```

```
Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)"]; Wash1
```

```
[label="Wash\n(DMF)"]; Coupling [label="Amino Acid Coupling\n(Fmoc-Ser(Bzl)-OH,\nCoupling Reagents)"]; Wash2 [label="Wash\n(DMF)"]; Repeat [label="Repeat Cycle for\nNext Amino
```

```
Acid", shape=ellipse, style=dashed]; Final_Deprotection [label="Final Fmoc\nDeprotection"];
```

```
Cleavage [label="Cleavage from Resin &\nSide-Chain Deprotection\n(e.g., TFA Cocktail)"];
```

```
Peptide [label="Crude Peptide", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
```

// Edges Resin -> Swell [color="#4285F4"]; Swell -> Deprotection [label="1", color="#EA4335"]; Deprotection -> Wash1 [color="#4285F4"]; Wash1 -> Coupling [label="2", color="#34A853"]; Coupling -> Wash2 [color="#4285F4"]; Wash2 -> Repeat [style=dashed, color="#5F6368"]; Repeat -> Deprotection [style=dashed, label="n cycles", color="#5F6368"]; Wash2 -> Final_Deprotection [label="After last amino acid", color="#4285F4"]; Final_Deprotection -> Cleavage [color="#EA4335"]; Cleavage -> Peptide [color="#34A853"]; } .dot Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-protected amino acid.

Experimental Protocols

Detailed and reliable protocols are essential for the successful synthesis of high-quality peptides. The following sections provide standard methodologies for the key steps involving Fmoc-Ser(Bzl)-OH.

Protocol 1: Fmoc Group Deprotection

The removal of the N-terminal Fmoc protecting group is a critical step to expose the free amine for the subsequent coupling reaction.

Reagents and Materials:

- Peptide-resin with N-terminal Fmoc protection
- Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- DMF for washing
- Reaction vessel for SPPS

Procedure:

- Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
- Drain the DMF from the reaction vessel.
- Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 1-3 minutes.

- Drain the deprotection solution.
- Add a fresh portion of the 20% piperidine in DMF solution.
- Agitate the mixture for an additional 10-15 minutes at room temperature.
- Drain the piperidine solution.
- Wash the resin thoroughly with DMF (at least 3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 2: Coupling of Fmoc-Ser(Bzl)-OH

This protocol describes the coupling of Fmoc-Ser(Bzl)-OH to the deprotected N-terminal amine of the resin-bound peptide.

Reagents and Materials:

- Deprotected peptide-resin
- Fmoc-Ser(Bzl)-OH
- Coupling reagents (e.g., HATU, HBTU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
- DMF or N-Methyl-2-pyrrolidone (NMP) as solvent

Procedure:

- Activation of the Amino Acid:
 - In a separate vial, dissolve Fmoc-Ser(Bzl)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (e.g., 4.5 equivalents) in DMF.
 - Add a base like DIPEA or collidine (e.g., 2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid.
 - Allow the activation to proceed for a few minutes at room temperature.

- Coupling Reaction:
 - Drain the wash solvent from the deprotected peptide-resin.
 - Add the activated Fmoc-Ser(Bzl)-OH solution to the resin.
 - Agitate the mixture at room temperature for 1-4 hours. The reaction time can vary depending on the sequence and coupling efficiency.
- Washing:
 - Drain the coupling solution.
 - Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
 - A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 3: Cleavage of the Benzyl (Bzl) Protecting Group and from Resin

The benzyl ether protecting the serine side chain is stable to the mild basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions, which typically also cleaves the peptide from the resin.

Reagents and Materials:

- Completed peptide-resin
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5)
- Cold diethyl ether for precipitation
- Centrifuge

Procedure:

- Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum.
- Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
- Stir or agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Pellet the precipitated peptide by centrifugation.
- Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage reagents.
- Dry the crude peptide pellet under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.
- To cite this document: BenchChem. [What is the molecular weight of Fmoc-Ser(Bzl)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337303#what-is-the-molecular-weight-of-fmoc-ser-bzl-oh\]](https://www.benchchem.com/product/b1337303#what-is-the-molecular-weight-of-fmoc-ser-bzl-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com